9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-6-7-25-8-9-26-14-10-13(21)15-16(17(14)20)19(23)12-5-3-2-4-11(12)18(15)22/h2-5,10,21H,6-9,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCODPIHHCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069364 | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59787-78-9, 17869-11-3 | |
| Record name | 1-Amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59787-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059787789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)- is a complex organic compound that has garnered attention for its potential biological activities. This compound is an analogue of anthracycline anticancer drugs, which are known for their efficacy in treating various cancers. The biological activity of this compound is primarily attributed to its ability to interact with DNA and induce apoptosis in cancer cells.
The primary mechanism through which 9,10-anthracenedione exerts its biological effects involves:
- DNA Interaction : The compound interacts with calf thymus DNA and human breast adenocarcinoma cells (MDA-MB-231), leading to the induction of apoptosis. This effect is crucial for its potential use as an anticancer agent .
- Hydrogen Bonding : Studies utilizing Density Functional Theory (DFT) and X-ray diffraction suggest that the compound forms hydrogen bonds, which may enhance its interaction with biological macromolecules .
Anticancer Activity
Research indicates that 9,10-anthracenedione shows promising anticancer properties similar to those of established anthracycline drugs. In particular:
- Apoptosis Induction : The compound has been shown to induce cell death in cancerous cells while exhibiting minimal cytotoxicity in normal breast epithelial cells .
- IC50 Values : In comparative studies, derivatives of anthraquinone have demonstrated low IC50 values, indicating potent inhibitory activity against cancer cell proliferation .
Antibacterial Properties
Beyond its anticancer potential, 9,10-anthracenedione also exhibits antibacterial activity. Mechanisms include:
- Biofilm Disruption : The compound is effective in inhibiting biofilm formation and disrupting bacterial cell walls, contributing to its antibacterial efficacy .
- Structure-Activity Relationship : Variations in the chemical structure of anthraquinones significantly influence their antibacterial properties, with specific substitutions enhancing activity .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 9,10-anthracenedione. Key findings include:
| Study Type | Species | Exposure Duration | Dose Levels (mg/kg) | Critical Effects |
|---|---|---|---|---|
| Dietary Study | F344 Rats | 2 years | 0, 20, 45, 90 | Increased incidence of liver tumors and nonneoplastic lesions |
| Subchronic Inhalation | Mice | 4 months | 0, 5.2 or 12.1 mg/m³ | Reduced body weight and hematological changes |
| Chronic Dietary Study | B6C3F1 Mice | 14 weeks | Various levels | Anemia and increased organ weights |
These studies indicate that while the compound has therapeutic potential, it may also pose risks at certain exposure levels.
Comparative Analysis
A comparative analysis of the biological properties of various anthraquinone derivatives highlights the unique profile of 9,10-anthracenedione:
| Compound Name | Anticancer Activity (IC50 μM) | Antibacterial Activity (Zone of Inhibition) |
|---|---|---|
| 9,10-Anthracenedione | <0.1 | Moderate |
| 1-Amino-4-hydroxy-9,10-anthraquinone | <0.05 | High |
| Disperse Blue 77 | Not established | Low |
This table illustrates the superior anticancer activity of certain derivatives compared to traditional compounds.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
9,10-Anthracenedione derivatives are commonly analyzed using HPLC techniques. The compound can be separated effectively using the Newcrom R1 reverse-phase HPLC column. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | MeCN:Water:Phosphoric Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
| Application Type | Pharmacokinetics |
Pharmaceutical Applications
The compound's properties make it suitable for drug formulation and development. Its ability to interact with biological systems can be leveraged for creating therapeutic agents targeting specific diseases.
Case Study: Drug Delivery Systems
Research indicates that modifying the anthracenedione structure can enhance solubility and bioavailability of drugs. For instance, the incorporation of methoxyethoxy groups improves the compound's pharmacokinetic profile, making it a candidate for advanced drug delivery systems.
Materials Science
Dyes and Pigments
9,10-Anthracenedione derivatives are utilized as dyes in textiles and plastics due to their vibrant colors and stability. The compound's unique structure allows for the creation of effective coloring agents that are resistant to fading.
Table 2: Dye Properties
| Property | Value |
|---|---|
| Color | Bright Pink |
| Lightfastness | High |
| Application | Textiles, Plastics |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-9,10-anthracenedione
- CAS Number : 17869-11-3
- Molecular Formula: C₁₉H₁₉NO₆
- Molecular Weight : 381.36 g/mol (calculated from formula)
- Key Features: Substituents: A hydrophilic triethylene glycol methyl ether (2-(2-methoxyethoxy)ethoxy) chain at position 2, an amino group (-NH₂) at position 1, and a hydroxyl (-OH) group at position 4. Applications: Likely used as a disperse dye (e.g., Foron Brilliant Red E-RL) due to structural similarity to C.I. Disperse Red derivatives .
Comparison with Similar Anthracenedione Derivatives
Substituent Variations and Molecular Properties
The table below compares structural analogs based on substituent groups, molecular weight, and inferred properties:
Structural and Functional Insights
- Ether Chain vs. Aromatic Substituents: The target compound’s 2-(2-methoxyethoxy)ethoxy chain improves solubility in polar solvents compared to analogs with aromatic (e.g., 4-methylphenoxy in ) or long alkyl chains (e.g., dodecyloxy in ). The hydroxyethoxy analog (CAS 17869-07-7) has higher hydrogen-bonding capacity due to the terminal -OH but lower thermal stability than the target compound’s methoxy-terminated chain.
- Biological and Industrial Relevance: Amino and hydroxyl groups enable hydrogen bonding, critical for dye-fiber interactions in textile applications . Lipophilic analogs (e.g., dodecyloxy derivative ) may self-assemble into nanostructures, whereas the target compound’s ether chain balances solubility and molecular flexibility .
Q & A
Q. What scaling challenges arise in multi-step syntheses, and how can purity be maintained?
- Scale-Up Considerations : Replace LDA with safer bases (e.g., K2CO3) for large batches, as in . Use column chromatography or recrystallization (DMF:EtOH, 1:2) to purify gram-scale products .
- Quality Control : Implement high-performance liquid chromatography (HPLC) with photodiode array detection to quantify impurities (<1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
